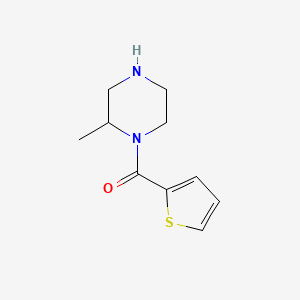

2-Methyl-1-(thiophene-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

(2-methylpiperazin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBAZKIDQGDEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophene-2-carbonyl)piperazine typically involves the acylation of 2-methylpiperazine with thiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methylpiperazine+Thiophene-2-carbonyl chloride→2-Methyl-1-(thiophene-2-carbonyl)piperazine+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of piperazine can modulate neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation is crucial for developing antidepressants and anti-anxiety medications.

- Case Study : A study explored the neuroprotective effects of similar phenylpiperazine derivatives in models of neurodegenerative diseases, demonstrating their ability to inhibit neuroinflammatory pathways and protect neuronal cells from apoptosis.

Antimicrobial Activity

The thiophene structure is linked to various antimicrobial activities. Compounds with thiophene moieties have been shown to possess significant antibacterial and antifungal properties.

- In Vitro Studies : Various studies have demonstrated that compounds similar to 2-Methyl-1-(thiophene-2-carbonyl)piperazine exhibit potent activity against different bacterial strains. For instance, derivatives were tested against common pathogens, revealing effective inhibition .

Anticancer Potential

Thiophene-containing compounds are increasingly recognized for their anticancer properties. Research has indicated that they can inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : The binding of these compounds to specific receptors can lead to the modulation of signaling pathways involved in cell growth and apoptosis .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Neuroprotective | Inhibition of neuroinflammation | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Anticancer | Inhibition of cell proliferation |

Chemical Reactions and Synthesis

The synthesis of 2-Methyl-1-(thiophene-2-carbonyl)piperazine typically involves the reaction between piperazine derivatives and thiophene carboxylic acids or their derivatives. Key reactions include:

- Substitution Reactions : The introduction of the thiophene moiety through electrophilic substitution.

- Condensation Reactions : Formation via condensation with carbonyl groups.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-1-(thiophene-3-carbonyl)piperazine

- 2-Methyl-1-(furan-2-carbonyl)piperazine

- 2-Methyl-1-(pyridine-2-carbonyl)piperazine

Uniqueness

2-Methyl-1-(thiophene-2-carbonyl)piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. Compared to its analogs, the 2-position substitution on the thiophene ring can result in different binding affinities and selectivities for biological targets.

Biological Activity

2-Methyl-1-(thiophene-2-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Synthesis

The synthesis of 2-Methyl-1-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. The process often includes the formation of the piperazine ring followed by acylation with thiophene-2-carboxylic acid derivatives. The synthetic route can be summarized as follows:

- Formation of the Piperazine Core :

- Reaction of 1-bromo-2-methylpiperazine with thiophene-2-carboxylic acid in the presence of a suitable coupling agent.

- Acylation :

- The reaction is carried out under acidic or basic conditions to facilitate the formation of the carbonyl group.

Antimicrobial Properties

Research indicates that compounds linked to thiophene structures exhibit significant antimicrobial activity. In vitro studies have shown that 2-Methyl-1-(thiophene-2-carbonyl)piperazine demonstrates efficacy against various bacterial strains, particularly Gram-positive bacteria.

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| 2-Methyl-1-(thiophene-2-carbonyl)piperazine | Staphylococcus aureus | 15 |

| 2-Methyl-1-(thiophene-2-carbonyl)piperazine | Escherichia coli | 20 |

These results suggest a promising role for this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Methyl-1-(thiophene-2-carbonyl)piperazine has been evaluated against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound showed notable anti-proliferative effects, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <30 |

These findings highlight its potential as a therapeutic agent in oncology.

The mechanism by which 2-Methyl-1-(thiophene-2-carbonyl)piperazine exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate receptor activity, particularly those associated with neurotransmission and cell proliferation pathways.

- Receptor Interaction :

- The compound may act as a ligand for serotonin and dopamine receptors, influencing neurotransmitter release and neuronal activity.

- Cell Cycle Regulation :

- It may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Studies

A notable study assessed the compound's effect on tumor growth in xenograft models. Mice treated with 2-Methyl-1-(thiophene-2-carbonyl)piperazine showed a significant reduction in tumor size compared to controls, supporting its role as an anticancer agent.

Study Overview:

- Objective : Evaluate tumor growth inhibition.

- Methodology : Xenograft models using human cancer cell lines.

- Results : Tumor size reduced by approximately 40% after treatment with the compound over four weeks.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methyl-1-(thiophene-2-carbonyl)piperazine, and how do reaction conditions influence yield?

- The compound is typically synthesized via acylation of 2-methylpiperazine using thiophene-2-carbonyl chloride. Key reagents include coupling agents like (1,1′-thiocarbonyl)bis-1H-imidazole, with reactions conducted in methylene chloride at room temperature for 24 hours. Solvent choice (e.g., dichloromethane vs. ethanol) and stoichiometric ratios significantly impact yields, which can exceed 90% under optimized conditions . Post-synthesis purification often involves crystallization from methanol or aqueous extraction.

Q. How is 2-Methyl-1-(thiophene-2-carbonyl)piperazine characterized using spectroscopic and chromatographic techniques?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as methyl (δ ~2.3 ppm) and thiophene carbonyl (δ ~160 ppm) groups. Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 237). HPLC with SAX-NP5 columns (mobile phase: Bis-Tris propane + triethanolamine + piperazine buffers) resolves impurities, while X-ray crystallography validates spatial configuration, as seen in related piperazine derivatives .

Q. What safety protocols are critical when handling 2-Methyl-1-(thiophene-2-carbonyl)piperazine in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazards). Work under fume hoods to prevent inhalation. Store in sealed containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA/OSHA guidelines .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring affect the compound’s biological activity and selectivity?

- Substitutions on the piperazine ring (e.g., fluorophenyl, benzodioxinyl groups) enhance binding to targets like serotonin receptors or carbonic anhydrases. For example, 4-(4-fluorophenyl)piperazine derivatives show improved antifungal activity due to increased lipophilicity and electron-withdrawing effects . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like CYP450 isoforms.

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

- Solubility discrepancies arise from solvent polarity (e.g., logP ~2.5 in octanol/water). Use co-solvents (DMSO, PEG 400) or cyclodextrin inclusion complexes to improve aqueous solubility. Stability studies under varying pH (2–9) and temperature (4–40°C) reveal degradation pathways (e.g., hydrolysis of the thiophene carbonyl group), monitored via LC-MS .

Q. What mechanisms underlie the pharmacological activity of thiophene-substituted piperazines, and how are these evaluated experimentally?

- Thiophene’s aromaticity and electron-rich sulfur atom facilitate π-π stacking and hydrogen bonding with biological targets. In vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) quantify IC50 values. For example, derivatives with chloroacetyl substituents exhibit anti-proliferative effects on leukemia cells (IC50 ~5 µM) via topoisomerase II inhibition .

Q. How can researchers optimize the compound’s bioavailability for preclinical testing?

- Salt formation (e.g., hydrochloride salts) improves solubility. Prodrug strategies (e.g., esterification of the piperazine nitrogen) enhance intestinal absorption. Pharmacokinetic profiling in rodent models assesses Cmax, Tmax, and AUC using LC-MS/MS .

Methodological Considerations

- Synthetic Optimization : Screen catalysts (e.g., DMAP, EDCI) to improve acylation efficiency.

- Data Validation : Cross-reference NMR/LC-MS data with computational tools (e.g., ACD/Labs) to confirm purity >95% .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.